4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Description
4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound characterized by an imidazo[4,5-c]quinoline core substituted with a hydroxy group at position 4 and a 2-methylpropyl (isobutyl) group at position 1. Its synthesis involves refluxing 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline with hydrazine hydrate in ethanol, yielding the 4-hydroxy derivative in 74% yield after crystallization . While its biological activity remains understudied, structural analogs—particularly imiquimod (4-amino derivative) and related compounds—have well-documented immunomodulatory and antitumor properties, making this compound a subject of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
7-chloro-2-(ethoxymethyl)-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-4-23-9-14-21-15-16(22(14)8-10(2)3)12-6-5-11(18)7-13(12)20-17(15)19/h5-7,10H,4,8-9H2,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYJTKACRVLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)C)C3=C(C=C(C=C3)Cl)N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzonitrile with isobutyraldehyde in the presence of a base can lead to the formation of the desired imidazoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted imidazoquinoline compounds .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more complex heterocycles and organic compounds. Its unique substitution pattern allows for modifications that can lead to new derivatives with enhanced properties .
Biology
- Biological Activity: Preliminary studies suggest that 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline exhibits biological activity that may be useful in enzyme interaction studies and cellular process investigations. Its structure enables it to bind to active sites of enzymes, potentially modulating their activity .
Medicine
- Therapeutic Potential: The compound has shown promise in various therapeutic areas:
- Antimicrobial Properties: It has been noted for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity: Similar compounds have demonstrated anticancer properties, suggesting that this compound may also possess similar activities .
Industrial Applications
- Catalyst Development: The compound is utilized in the development of new materials and as a catalyst in chemical reactions, contributing to advancements in synthetic methodologies .
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in RSC Advances explored various derivatives of imidazoquinolines, demonstrating significant antimicrobial activity against various strains . This suggests that similar derivatives could be synthesized from this compound for enhanced efficacy.
- Another investigation into quinoline derivatives revealed promising results in terms of antimalarial activity and highlighted the importance of structural modifications for improving pharmacokinetic profiles . This indicates a pathway for future research involving the modification of the current compound.
Mechanism of Action
The mechanism of action of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Imiquimod (1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine)
- Substituents: 4-amino, 1-isobutyl.
- Synthesis: Typically involves multi-step reactions starting from substituted quinolines, with final amination at position 4 .
- Key Features: The 4-amino group is critical for Toll-like receptor 7 (TLR7) agonism, enabling interferon-α (IFN-α) induction and antitumor activity .
Resiquimod (4-Amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol)
- Substituents: 4-amino, 2-ethoxymethyl, 1-ethanol.
- Key Features : Dual TLR7/8 agonism with enhanced cytokine induction compared to imiquimod .
2-Adamantyl-1H-imidazo[4,5-c]quinolin-4-amine (31f)
- Substituents: 4-amino, 2-adamantyl.
- Key Features: Acts as an allosteric modulator of the A3 adenosine receptor, highlighting the role of bulky 2-substituents in receptor specificity .
4-Methyl-1H-imidazo[4,5-c]quinoline
- Substituents : 4-methyl.
- Synthesis: Derived from 2-methyl-3-nitro-4-oxo-1,4-dihydroquinoline via nitration and cyclization .
- Key Features: Lacks the 4-amino/hydroxy group, resulting in reduced immunomodulatory activity.
Key Observations :
- Position 4 Substitution: The 4-amino group in imiquimod and resiquimod is essential for TLR7 binding and IFN-α induction.
- Position 2 Substitution : Bulky groups (e.g., adamantyl) enhance receptor selectivity but reduce solubility. The 2-ethoxymethyl group in resiquimod improves pharmacokinetics .
Physicochemical and Pharmacokinetic Considerations
- Stability: Hydroxy groups may undergo oxidation or conjugation, whereas amino groups are more stable but prone to metabolic deamination .
- Synthetic Accessibility : The hydroxy derivative is synthesized via hydrazine substitution, a simpler route compared to imiquimod’s multi-step synthesis .
Biological Activity
Overview of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This compound is a synthetic compound that belongs to the class of imidazoquinolines. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of this compound is not well-documented in the literature; however, we can draw parallels from related compounds to infer potential activities.
Chemical Structure and Properties
- Chemical Formula : C17H21ClN4O
- CAS Number : 2408830-96-4
The presence of a hydroxyl group and an imidazole ring in its structure suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Imidazoquinolines have been studied for their antimicrobial properties. For example:
- Mechanism : They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
- Case Study : A study on similar compounds demonstrated significant activity against Gram-positive bacteria, indicating that this compound might exhibit comparable effects.
Antiviral Activity
Imidazoquinolines have also shown promise as antiviral agents:
- Mechanism : They may activate immune responses or inhibit viral replication.
- Research Findings : Certain derivatives have been effective against viruses such as influenza and HIV, suggesting that this compound could potentially enhance antiviral immunity.
Anticancer Activity
The anticancer potential of imidazoquinolines is another area of interest:
- Mechanism : These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : Research involving similar imidazoquinolines has shown cytotoxic effects on various cancer cell lines, indicating a possible role for this compound in cancer therapy.
Data Table: Comparative Biological Activities of Imidazoquinolines
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Potential (similar compounds) | Potential (similar compounds) | Potential (similar compounds) |
| Imiquimod | Strong | Effective | Moderate |
| Resiquimod | Moderate | Strong | Moderate |
Q & A
Basic: What synthetic routes are available for synthesizing 4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline?
The compound can be synthesized via substitution reactions starting from its 4-chloro derivative (e.g., 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline). A common method involves refluxing the chloro derivative with hydroxyl-containing nucleophiles (e.g., water or alcohols) under basic or acidic conditions. For example, in related imidazoquinoline derivatives, substitution with amines or carboxylic acids was achieved using ethanol as a solvent under prolonged reflux (24–72 hours) . Key intermediates like the chloro precursor are synthesized via cyclization of quinoline diamines with iodine in DMF, followed by chlorination using POCl₃ or phenylphosphonic dichloride .
Advanced: How can reaction conditions be optimized for higher yields in hydroxyl substitution reactions?
Optimization involves adjusting temperature, solvent polarity, and catalyst use. For instance, substituting chlorine with hydroxyl groups may require polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Catalytic bases like Na₂CO₃ can enhance nucleophilic attack efficiency. Evidence from analogous compounds shows that yields improve when reactions are monitored via TLC and intermediates are purified via recrystallization (e.g., using ethanol or ethyl acetate) . Microwave-assisted synthesis or ultrasonication could further reduce reaction times, though these methods require empirical validation for this specific compound.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H NMR : To confirm substitution patterns (e.g., hydroxy group integration at δ 10–12 ppm for -OH protons).
- IR Spectroscopy : Detection of O-H stretches (~3200–3600 cm⁻¹) and C=N/C=C stretches (1595–1654 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for related imidazoquinolines) and fragmentation patterns .
- Elemental Analysis : Validation of C, H, N percentages (e.g., C-78.35%, H-4.52% in similar compounds) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in 1-isobutyl-N,N-dimethyl derivatives, the imidazoquinoline core was found to be planar (max deviation: 0.0719 Å), with intramolecular C-H···N hydrogen bonds stabilizing the structure . Refinement protocols using riding models for H-atoms and isotropic displacement parameters (Uiso) ensure accuracy . Such data can clarify regiochemical outcomes in substitution reactions and validate computational models.
Basic: What biological activities are reported for structurally related imidazoquinolines?
Analogous compounds exhibit antimicrobial and antiviral properties. For example, 2-phenyl-1H-imidazo[4,5-f]quinolines showed activity against bacterial strains (e.g., E. coli), likely due to interactions with microbial DNA or enzymes . Cytokine induction (e.g., interferon) has also been observed, suggesting immunomodulatory potential .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR studies focus on substituent effects at positions 1, 2, and 4. For instance:
- Position 1 (isobutyl group) : Enhances lipophilicity, improving membrane permeability.
- Position 4 (hydroxy group) : Hydrogen-bonding capability may boost target binding (e.g., enzyme active sites).
Modifying the hydroxy group to methoxy or amino derivatives (via alkylation or amination) could alter bioactivity profiles, as seen in antiviral imidazoquinolines . Computational docking studies paired with in vitro assays (e.g., MIC tests) are recommended for systematic SAR exploration.
Basic: How should researchers address contradictions in reported synthetic yields?
Discrepancies often arise from varying reaction scales, purity of starting materials, or workup methods. For example, cyclization of quinoline diamines with iodine in DMF yielded 74% in one study , but lower yields may occur if intermediates are not rigorously dried. Reproducibility requires strict control of moisture, reaction time, and purification steps (e.g., column chromatography vs. recrystallization) .
Advanced: What computational tools aid in predicting reaction pathways for novel derivatives?
Reaction path search methods using density functional theory (DFT) can model transition states and intermediates. Software like Gaussian or ORCA enables optimization of substituent effects on reaction thermodynamics. For instance, ICReDD integrates quantum chemical calculations with experimental data to predict optimal conditions for chlorination or hydroxylation . Machine learning models trained on spectral databases (e.g., NMR shift prediction tools) further accelerate derivative characterization.
Basic: What purification methods are effective for hydroxy-substituted imidazoquinolines?
Recrystallization from ethanol or ethyl acetate is standard for removing unreacted starting materials . For polar derivatives, silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 20:1 to 7:1) effectively isolates products . Purity should be confirmed via HPLC (>95%) or melting point consistency with literature values .
Advanced: How do π-π interactions influence crystal packing and solubility?
In crystal lattices, aromatic stacking (e.g., centroid-centroid distances of 3.53–3.60 Å between quinoline and imidazole rings) reduces solubility by stabilizing the solid state . Solubility can be enhanced via hydroxy group derivatization (e.g., esterification) or co-crystallization with hydrophilic counterions. Hirshfeld surface analysis quantifies intermolecular interactions, guiding formulation strategies for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
